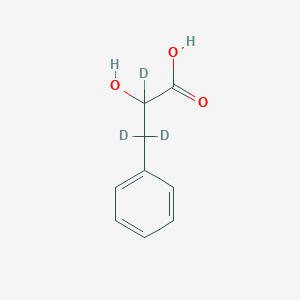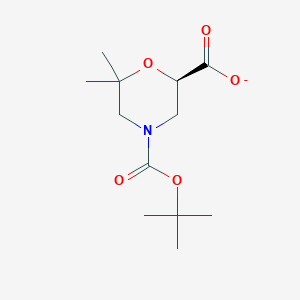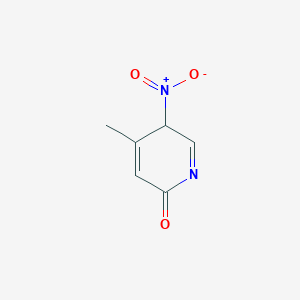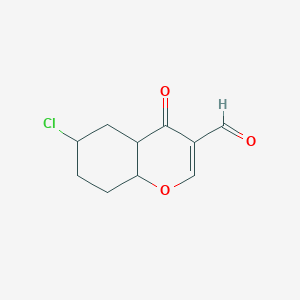![molecular formula C94H90N4O6P3+3 B12360374 2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium” is a highly complex molecule that likely belongs to a class of compounds known for their significant roles in various scientific fields. This compound’s structure suggests it may have applications in areas such as medicinal chemistry, biochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the Porphyrin Core: This step involves the synthesis of the tetrapyrrole macrocycle, which is the core structure of the porphyrin.
Functionalization: Introduction of various functional groups such as ethenyl, ethyl, and methyl groups.
Attachment of Phosphanium Groups: The triphenylphosphanium groups are introduced through specific reactions, possibly involving nucleophilic substitution or coupling reactions.
Final Assembly: The final step involves the coupling of all intermediate structures to form the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis using advanced techniques such as solid-phase synthesis, flow chemistry, or combinatorial chemistry to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a catalyst or a reagent in various organic reactions due to its complex structure and functional groups.
Biology
In biology, it may serve as a probe or marker in biochemical assays, given its potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent due to its unique structural features.
Industry
In industry, it may find applications in materials science, such as in the development of advanced materials or nanotechnology.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Intercalation: Inserting between DNA base pairs, affecting replication or transcription.
Signal Transduction: Modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Porphyrins: Similar in having a tetrapyrrole macrocycle.
Phosphanium Salts: Similar in containing triphenylphosphanium groups.
Uniqueness
This compound’s uniqueness lies in its combination of a porphyrin core with multiple triphenylphosphanium groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C94H90N4O6P3+3 |
|---|---|
Peso molecular |
1464.7 g/mol |
Nombre IUPAC |
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium |
InChI |
InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1 |
Clave InChI |
CTGBPEHOLXWBSE-MEXMCTBWSA-O |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)


![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)

![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)


![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)

![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)


